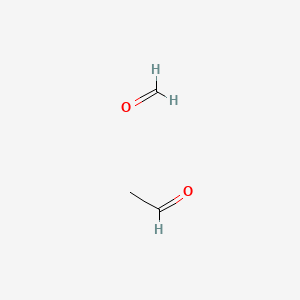
Bis(2-(dimethylamino)ethanolato-N,O)dimethoxytitanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(dimethylamino)ethanolato-N,O]dimethoxytitanium is a titanium-based organometallic compound. It is known for its unique chemical properties and is used in various scientific research applications. The compound’s molecular formula is C10H26N2O4Ti, and it has a molecular weight of 290.22 g/mol .
Vorbereitungsmethoden
The synthesis of Bis[2-(dimethylamino)ethanolato-N,O]dimethoxytitanium typically involves the reaction of titanium tetrachloride with 2-(dimethylamino)ethanol in the presence of methanol. The reaction conditions often require a controlled environment to ensure the purity and stability of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet industrial standards.
Analyse Chemischer Reaktionen
Bis[2-(dimethylamino)ethanolato-N,O]dimethoxytitanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium dioxide and other by-products.
Reduction: It can also undergo reduction reactions, often in the presence of reducing agents like hydrogen or hydrides.
Common reagents used in these reactions include oxidizing agents like oxygen or ozone, reducing agents like hydrogen, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis[2-(dimethylamino)ethanolato-N,O]dimethoxytitanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new biomaterials.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of Bis[2-(dimethylamino)ethanolato-N,O]dimethoxytitanium involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates various chemical reactions, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Bis[2-(dimethylamino)ethanolato-N,O]dimethoxytitanium include other titanium-based organometallic compounds such as:
- Titanium tetraisopropoxide
- Titanium tetrabutoxide
- Bis(2-ethylhexanoato)titanium
Compared to these compounds, Bis[2-(dimethylamino)ethanolato-N,O]dimethoxytitanium offers unique advantages in terms of its stability and reactivity, making it suitable for a broader range of applications .
Eigenschaften
CAS-Nummer |
52406-88-9 |
|---|---|
Molekularformel |
C10H30N2O4Ti |
Molekulargewicht |
290.22 g/mol |
IUPAC-Name |
2-(dimethylamino)ethanol;methanol;titanium |
InChI |
InChI=1S/2C4H11NO.2CH4O.Ti/c2*1-5(2)3-4-6;2*1-2;/h2*6H,3-4H2,1-2H3;2*2H,1H3; |
InChI-Schlüssel |
KWWNNGAOKBRMQP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCO.CN(C)CCO.CO.CO.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


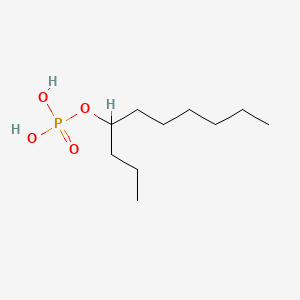
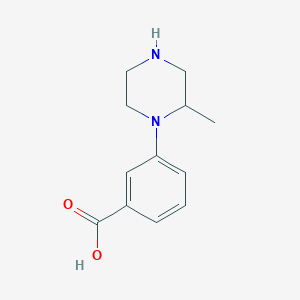
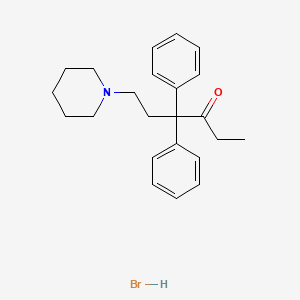
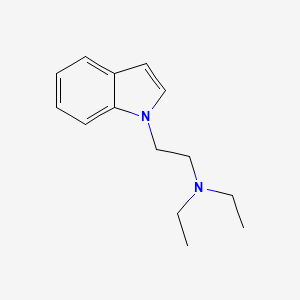
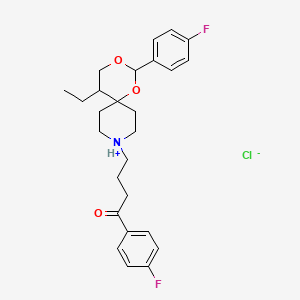
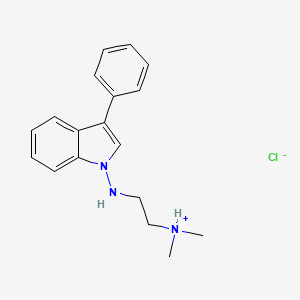
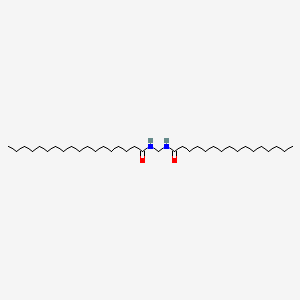
![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)

![azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate](/img/structure/B13764685.png)

